5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide
Description
5,6-Dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a heterocyclic compound featuring an indole core substituted with methoxy groups at positions 5 and 4. The indole moiety is linked via a carboxamide bridge to a 2-(4-phenyl-1,3-thiazol-2-yl)ethyl side chain. This structure combines pharmacophoric elements of indole (known for interactions with neurotransmitter receptors) and thiazole (associated with antimicrobial and anti-inflammatory activities).
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H21N3O3S/c1-27-19-11-15-10-17(24-16(15)12-20(19)28-2)22(26)23-9-8-21-25-18(13-29-21)14-6-4-3-5-7-14/h3-7,10-13,24H,8-9H2,1-2H3,(H,23,26) |
InChI Key |
CZZYPLYNFDBGEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Thiazole-Substituted Derivatives
Biological Activity
5,6-Dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H23N3O3S
- Molecular Weight : 421.5 g/mol
- CAS Number : 1574485-90-7
The structure features an indole core substituted with methoxy groups and a thiazole moiety, which are critical for its biological activity.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole-containing compounds. The compound has shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : The compound may exert its anticancer effects by interacting with specific molecular targets involved in cell cycle regulation and apoptosis. It has been suggested that the presence of the thiazole ring enhances cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human glioblastoma U251 | 23.30 | |
| Human melanoma WM793 | <10 | |
| A431 (epidermoid carcinoma) | <30 |
2. Anticonvulsant Activity
The compound's structural analogs have been evaluated for anticonvulsant properties, demonstrating efficacy in models of seizure activity:
- Findings : Thiazole derivatives have been noted for their ability to modulate neurotransmitter systems, potentially reducing seizure frequency and severity.
3. Inhibition of Cyclooxygenase (COX)
Research indicates that thiazole derivatives can act as COX inhibitors, which play a significant role in inflammation and cancer progression:
- Activity : The compound's ability to inhibit COX enzymes suggests a dual role in managing inflammation while also targeting tumor growth.
Case Study 1: Anticancer Efficacy
A study conducted on various thiazole derivatives, including the compound of interest, revealed significant anticancer activity against multiple cell lines. The results indicated that modifications to the thiazole ring and indole structure could enhance potency.
Case Study 2: Neuroprotective Effects
In vitro studies have suggested that the compound may offer neuroprotective benefits by modulating pathways involved in oxidative stress and inflammation. This could position it as a candidate for further exploration in treating neurodegenerative diseases.
Summary of Research Findings
The biological activity of 5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is characterized by:
- Antitumor Effects : Effective against various cancer cell lines with low IC50 values.
- Anticonvulsant Properties : Potentially reduces seizure activity through modulation of neurotransmitter systems.
- Anti-inflammatory Activity : Acts as a COX inhibitor, contributing to its therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
